molecular formula C11H8N6S2 B14941923 5-Methyl-3-[3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole

5-Methyl-3-[3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole

Cat. No.: B14941923
M. Wt: 288.4 g/mol
InChI Key: GYTUCRKPVHYTBV-UHFFFAOYSA-N
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Description

6-(5-METHYL-1H-PYRAZOL-3-YL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains multiple nitrogen and sulfur atoms within its structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-METHYL-1H-PYRAZOL-3-YL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Construction of the thiadiazole ring: This often involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling of the pyrazole and thiadiazole rings: This step may involve the use of coupling reagents such as EDCI or DCC under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the nitrogen atoms within the heterocyclic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Its unique structure could be explored for applications in organic electronics or as a building block for novel materials.

Biology and Medicine

    Antimicrobial Activity: Compounds with similar structures have been investigated for their potential antimicrobial properties.

    Anticancer Activity: The compound may be studied for its ability to inhibit cancer cell growth through various mechanisms.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 6-(5-METHYL-1H-PYRAZOL-3-YL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrazole: A simpler analog that lacks the thiadiazole ring.

    3-Thienyl-1,2,4-triazole: A compound with a similar triazole-thiophene structure but different substituents.

Uniqueness

The unique combination of pyrazole, thiophene, and triazole-thiadiazole rings in 6-(5-METHYL-1H-PYRAZOL-3-YL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8N6S2

Molecular Weight

288.4 g/mol

IUPAC Name

6-(5-methyl-1H-pyrazol-3-yl)-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H8N6S2/c1-6-4-8(13-12-6)10-16-17-9(7-2-3-18-5-7)14-15-11(17)19-10/h2-5H,1H3,(H,12,13)

InChI Key

GYTUCRKPVHYTBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CSC=C4

Origin of Product

United States

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